5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole
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Overview
Description
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole is a heterocyclic compound that features both an indazole and an imidazoline ring. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-benzylindole with 1-acetyl-imidazolidine-2-one in the presence of phosphorus oxychloride. The mixture is heated to 60°C for 5 hours, followed by refluxing with ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the imidazoline ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its insulinotropic activity, which could be beneficial in the treatment of diabetes.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole involves its interaction with specific molecular targets. For instance, it has been shown to possess glucose-dependent insulinotropic activity, similar to glucagon-like peptide-1, but without affecting ATP-sensitive potassium channels . This makes it a promising candidate for diabetes treatment.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methylindole: Another indole derivative with potential biological activities.
Imidazoline derivatives: Compounds like idazoxan and efaroxan, which also exhibit insulinotropic activities.
Uniqueness
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its ability to modulate insulin secretion without affecting ATP-sensitive potassium channels sets it apart from other insulinotropic agents.
Properties
Molecular Formula |
C10H9ClN4 |
---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole |
InChI |
InChI=1S/C10H9ClN4/c11-6-1-2-8-7(5-6)9(15-14-8)10-12-3-4-13-10/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
InChI Key |
BZZNVZNCWQVYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=NNC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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